1-Bromo-2,4-dichloro-5-fluorobenzene
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Overview
Description
1-Bromo-2,4-dichloro-5-fluorobenzene is an aromatic compound with the molecular formula C6H2BrCl2F and a molecular weight of 243.89 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
1-Bromo-2,4-dichloro-5-fluorobenzene is an organic compound that is primarily used in organic synthesis reactions as a reagent or intermediate . The primary targets of this compound are the reactants in these synthesis reactions.
Mode of Action
The compound interacts with its targets through various chemical reactions. For instance, it can undergo lithiation exclusively at the position having two adjacent halogen substituents . The exact mode of action depends on the specific reaction conditions and the other reactants present.
Pharmacokinetics
It is also expected to have low GI absorption and to be a CYP1A2 and CYP2C9 inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored in a sealed container in a dry room . High temperatures and fire sources should be avoided to prevent combustion or explosion accidents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dichloro-5-fluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 2,4-dichloro-5-fluoroaniline, followed by diazotization and subsequent reduction . The reaction conditions typically require the use of bromine and a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dichloro-5-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine, chlorine, or fluorine atoms can be substituted by other electrophiles.
Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used in nitration reactions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used in nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds .
Scientific Research Applications
1-Bromo-2,4-dichloro-5-fluorobenzene has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
- 1-Bromo-2,5-dichloro-3-fluorobenzene
- 1-Bromo-2-chloro-4-fluorobenzene
- 3,5-Dichloro-4-fluorobromobenzene
Uniqueness: 1-Bromo-2,4-dichloro-5-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms in specific positions allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
1-bromo-2,4-dichloro-5-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-6(10)5(9)2-4(3)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWLJLWAVCZDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472914 |
Source
|
Record name | 1-Bromo-2,4-dichloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-63-6 |
Source
|
Record name | 1-Bromo-2,4-dichloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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